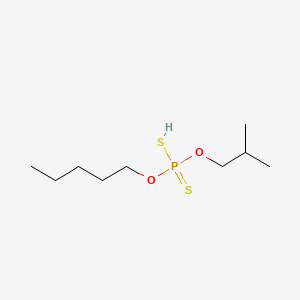
o-Isobutyl o-pentyl phosphorodithioate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
o-Isobutyl o-pentyl phosphorodithioate: is a chemical compound with the molecular formula C₉H₂₁O₂PS₂ . It is known for its applications in various industrial processes, particularly in the field of mineral processing. This compound is part of the phosphorodithioate family, which is characterized by the presence of phosphorus, sulfur, and oxygen atoms in its structure.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of o-Isobutyl o-pentyl phosphorodithioate typically involves the reaction of phosphorus pentasulfide with alcohols. The general reaction can be represented as follows:
P2S5+4ROH→2(RO)2PS2H+H2S
In this case, the alcohols used are isobutanol and pentanol, leading to the formation of this compound. The reaction is usually carried out under controlled conditions to ensure the desired product is obtained with high purity.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to maintain consistent quality and yield.
化学反応の分析
Types of Reactions: o-Isobutyl o-pentyl phosphorodithioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphorodithioic acid derivatives.
Substitution: It can undergo substitution reactions where the alkyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Substitution: Reagents such as alkyl halides and nucleophiles are used under controlled conditions to achieve substitution.
Major Products Formed:
Oxidation: Phosphorodithioic acid derivatives.
Substitution: Various substituted phosphorodithioates depending on the reagents used.
科学的研究の応用
o-Isobutyl o-pentyl phosphorodithioate has several scientific research applications, including:
Chemistry: Used as a reagent in the synthesis of other organophosphorus compounds.
Biology: Investigated for its potential biological activities, including antimicrobial properties.
Medicine: Explored for its potential use in drug development due to its unique chemical properties.
Industry: Widely used in mineral processing, particularly in the flotation of sulfide ores. It acts as a collector, enhancing the separation of valuable minerals from the ore.
作用機序
The mechanism of action of o-Isobutyl o-pentyl phosphorodithioate involves its interaction with metal ions and mineral surfaces. The compound forms strong bonds with metal ions, particularly copper, through its phosphorus and sulfur atoms. This interaction enhances the hydrophobicity of the mineral surface, facilitating its separation from other minerals during the flotation process.
類似化合物との比較
- o-Isobutyl o-pentyl phosphorodithioate
- S-Allyl-O, O′-dibutyl phosphorodithioate
- O,S-Dialkyl O-oxysulfonylphenyl phosphorothiolates
Comparison: this compound is unique due to its specific alkyl groups (isobutyl and pentyl), which provide distinct chemical and physical properties. Compared to other phosphorodithioates, it offers better selectivity and efficiency in mineral processing applications. Its unique structure allows for stronger interactions with certain metal ions, making it a preferred choice in specific industrial processes.
特性
CAS番号 |
68516-01-8 |
|---|---|
分子式 |
C9H21O2PS2 |
分子量 |
256.4 g/mol |
IUPAC名 |
2-methylpropoxy-pentoxy-sulfanyl-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C9H21O2PS2/c1-4-5-6-7-10-12(13,14)11-8-9(2)3/h9H,4-8H2,1-3H3,(H,13,14) |
InChIキー |
KEZYTBRZEHSOTF-UHFFFAOYSA-N |
正規SMILES |
CCCCCOP(=S)(OCC(C)C)S |
物理的記述 |
Liquid |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















